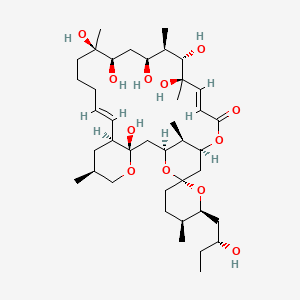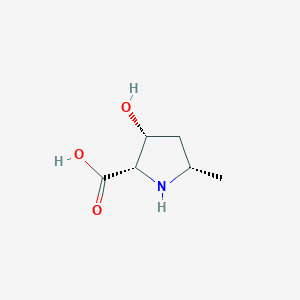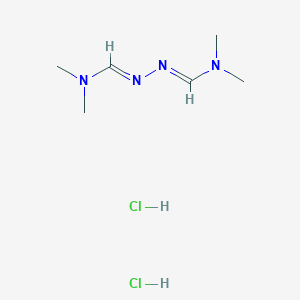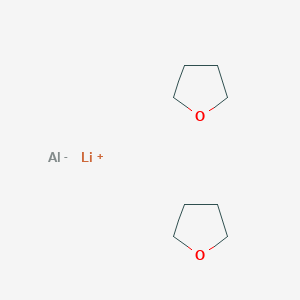
Chlorhydrate de trans-3,4-dihydroxypipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3,4-Dihydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol . It is a piperidine derivative, specifically a dihydroxylated form, and is often used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: trans-3,4-Dihydroxypiperidine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex piperidine derivatives and natural products.
Biology: In biological research, it is used to study enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxypiperidine hydrochloride typically involves the dihydroxylation of piperidine derivatives. One common method includes the use of osmium tetroxide (OsO₄) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, usually at room temperature, to yield the desired dihydroxylated product .
Industrial Production Methods: Industrial production of trans-3,4-Dihydroxypiperidine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-3,4-Dihydroxypiperidine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form piperidine derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of partially or fully reduced piperidine derivatives.
Substitution: Formation of halogenated or alkylated piperidine derivatives.
Mécanisme D'action
The mechanism of action of trans-3,4-Dihydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .
Comparaison Avec Des Composés Similaires
Piperidine: A basic six-membered ring structure with one nitrogen atom.
trans-2,5-Dihydroxypiperidine: Another dihydroxylated piperidine derivative with hydroxyl groups at different positions.
4-Hydroxypiperidine: A piperidine derivative with a single hydroxyl group.
Uniqueness: trans-3,4-Dihydroxypiperidine hydrochloride is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This positioning allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
(3S,4S)-piperidine-3,4-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTFLCBNCAMFON-FHAQVOQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1141827.png)




![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)



